molecular formula C9H12FNO2 B13303294 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol

2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol

Cat. No.: B13303294
M. Wt: 185.20 g/mol
InChI Key: JUSJFFKBQJSQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C₉H₁₂FNO₂ It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group on a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylphenol and 2-chloroethanol.

    Etherification: The phenol group of 4-fluoro-2-methylphenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluoro-2-methylphenoxy)ethanol.

    Amination: The resulting compound is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)acetaldehyde or 2-(2-Amino-4-fluoro-5-methylphenoxy)acetone.

    Reduction: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethanamine.

    Substitution: Formation of compounds with different substituents replacing the fluoro group.

Scientific Research Applications

2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance binding affinity and specificity. The compound may modulate various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-2-methylphenoxy)ethan-1-ol: Similar structure but lacks the fluoro substituent.

    2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol: Similar structure but differs in the position of the amino and hydroxyl groups.

Uniqueness

2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol is unique due to the presence of both the fluoro and amino substituents on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(2-amino-4-fluoro-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,11H2,1H3

InChI Key

JUSJFFKBQJSQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.